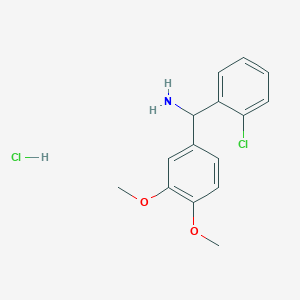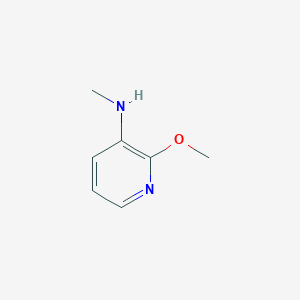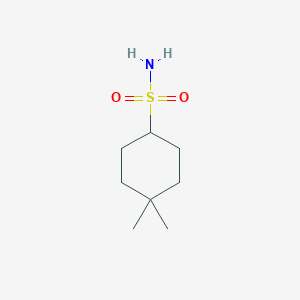
4,4-Dimethylcyclohexane-1-sulfonamide
Übersicht
Beschreibung
“4,4-Dimethylcyclohexane-1-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .
Synthesis Analysis
Sulfonamides can be synthesized directly from organometallic reagents and a novel sulfinylamine reagent . A variety of (hetero)aryl and alkyl Grignard and organolithium reagents perform well in the reaction, providing primary sulfonamides in good to excellent yields in a convenient one-step process .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides have a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They can inhibit and replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is important for the production of folate .Physical And Chemical Properties Analysis
The molecular formula of “4,4-Dimethylcyclohexane-1-sulfonamide” is C8H17NO2S . The molecular weight is 191.29 g/mol .Wissenschaftliche Forschungsanwendungen
Sulfonamide Compounds: Diverse Applications in Medicine and Chemistry
Sulfonamide compounds, including 4,4-Dimethylcyclohexane-1-sulfonamide, hold significant interest in scientific research due to their broad range of applications in medicine and chemistry. These compounds have been utilized in the development of various therapeutic agents, highlighting their importance in drug discovery and development processes.
Antibacterial and Antimicrobial Applications : Sulfonamides have a storied history as synthetic bacteriostatic antibiotics, being among the first classes of antibiotics used to combat bacterial infections (Gulcin & Taslimi, 2018). These compounds have been pivotal in treating bacterial diseases before the widespread adoption of penicillin. Their role extends beyond traditional antibacterial applications to include treatment against a myriad of microbial infections, demonstrating their versatility and enduring relevance in antimicrobial therapy.
Cancer Research and Therapy : The exploration of sulfonamides in cancer research has uncovered their potential as anticancer agents. Through various mechanisms, such as inhibiting tumor-associated enzymes and pathways, sulfonamides exhibit promising anticancer activities, contributing to the development of novel cancer therapeutics (Carta, Scozzafava, & Supuran, 2012; Zhao et al., 2018).
Environmental Impact and Biodegradation : The environmental impact of sulfonamides, including their persistence and the development of antibiotic resistance, is a growing concern. Research into sulfonamide biodegradation seeks to understand how these compounds can be broken down in the environment, potentially reducing their ecological footprint and mitigating the spread of antibiotic resistance (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical and Detection Methods : Advances in analytical methodologies have enabled more precise detection and quantification of sulfonamides in various matrices. Techniques such as capillary electrophoresis and other chromatographic methods have been developed to analyze sulfonamide concentrations in pharmaceuticals, food products, and environmental samples, facilitating quality control and safety assessments (Hoff & Kist, 2009).
Antitumor and Medicinal Chemistry : Beyond their antimicrobial properties, sulfonamides have been investigated for their antitumor properties. The exploration of sulfonamides in medicinal chemistry has led to the identification of compounds with potent antitumor activities, underscoring their potential in developing new cancer treatments (Azevedo-Barbosa et al., 2020).
Safety And Hazards
Sulfonamides are not readily biodegradable and have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Zukünftige Richtungen
While specific future directions for “4,4-Dimethylcyclohexane-1-sulfonamide” are not mentioned in the papers retrieved, sulfonamides continue to be an important class of synthetic antimicrobial drugs . Their high stability, favorable physicochemical properties, and three-dimensional shape make them a rich variety of medicines .
Eigenschaften
IUPAC Name |
4,4-dimethylcyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-8(2)5-3-7(4-6-8)12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXYRPFRFQMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclohexane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




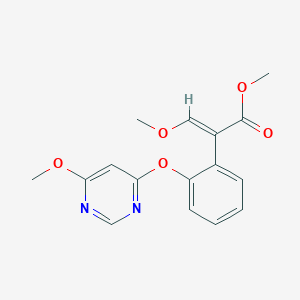
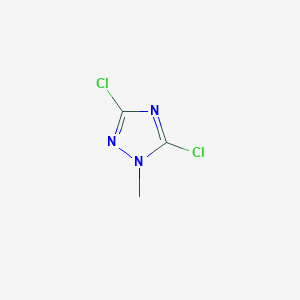
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

![3,8-Diphenylpyrazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B1455687.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1455689.png)

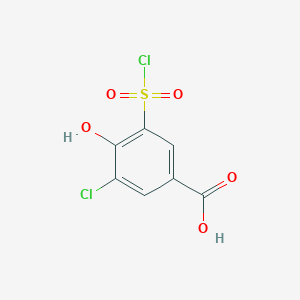
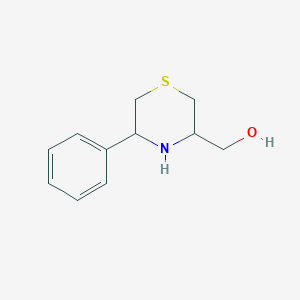
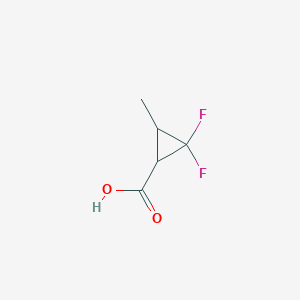
![3-Ethoxyspiro[3.3]heptan-1-one](/img/structure/B1455696.png)
